(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile
Description
“(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile” is a nitrile-rich organic compound characterized by a propanedinitrile core substituted with two functional groups: a 2-azidoethyl moiety and a 3-phenylprop-2-en-1-yl (cinnamyl) chain. The azide group (-N₃) confers high reactivity, particularly in click chemistry (e.g., Huisgen cycloaddition), while the conjugated cinnamyl group may enhance electronic delocalization, influencing photophysical or catalytic properties . Propanedinitriles are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as precursors for heterocycles .
Properties
CAS No. |
649759-80-8 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-(2-azidoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C14H13N5/c15-11-14(12-16,9-10-18-19-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2 |
InChI Key |
QUBKZJGNWRSMID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CCN=[N+]=[N-])(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with sodium azide, followed by the addition of malononitrile. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide group, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The nitrile group can be reduced to amines.
Substitution: The azide group can participate in substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method to form triazoles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile largely depends on the specific reaction it undergoes. For example, in the CuAAC reaction, the azide group reacts with an alkyne to form a triazole ring. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .
Comparison with Similar Compounds
Research Findings and Data
Table 1: Reactivity Comparison
Table 2: Thermal Decomposition Temperatures
Biological Activity
(2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile, identified by its CAS number 142271-06-5, is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features an azido group, which is known for its reactivity and potential for bioactivity. The presence of the phenylpropene moiety suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| CAS Number | 142271-06-5 |
| Molecular Formula | C14H13N5 |
| Molecular Weight | 253.28 g/mol |
| IUPAC Name | (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile |
The biological activity of (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile may be attributed to its ability to interact with various biological targets through the azido group. This functionality can facilitate the formation of reactive intermediates that may participate in nucleophilic addition reactions with biomolecules, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds containing azido groups can exhibit anticancer properties. The azido moiety may enhance the compound's ability to induce apoptosis in cancer cells through mechanisms such as DNA damage or inhibition of cell cycle progression. Studies on similar compounds have shown that they can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial activity against various pathogens. The presence of the phenylpropene structure may enhance membrane permeability, allowing for better interaction with bacterial membranes. Preliminary studies suggest that (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile could possess similar antimicrobial properties, warranting further investigation .
Neuroprotective Effects
Some derivatives of compounds related to (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile have shown potential neuroprotective effects in models of neurodegeneration. The ability to modulate oxidative stress and inflammation is crucial for neuroprotection, and it is hypothesized that this compound could exert similar effects through its reactive intermediates .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Anticancer Studies : A study focusing on azido-containing compounds reported significant cytotoxic effects against various cancer cell lines, suggesting that the azido group plays a critical role in enhancing biological activity through reactive species formation .
- Antimicrobial Assays : Compounds with similar phenylpropene structures were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests a potential application for (2-Azidoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile in developing new antimicrobial agents .
- Neuroprotective Research : Investigations into related compounds revealed their ability to reduce neuroinflammation and oxidative stress markers in neuronal cell cultures, indicating a potential pathway for neuroprotective applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
